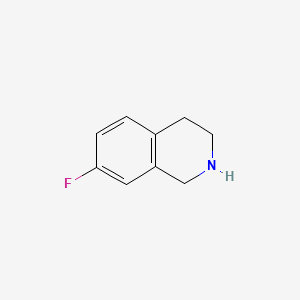

7-フルオロ-1,2,3,4-テトラヒドロイソキノリン

概要

説明

Synthesis Analysis

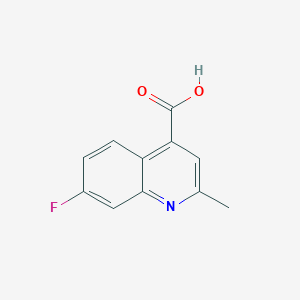

The synthesis of various fluorinated tetrahydroisoquinolines has been explored in several studies. For instance, the antibacterial agent flumequine, which is a derivative of tetrahydroquinoline, was synthesized from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with the resolution of racemic mixtures and determination of enantiomeric excesses through NMR analysis . Another study described a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which was then used to create 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful for central nervous system drug candidates . Additionally, a rapid synthetic method for 7-fluoroquinazoline-2,4-diol, an intermediate in anticancer drugs, was established, involving cyclization, chlorination, and nucleophilic substitution . A one-pot synthesis approach was also developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne .

Molecular Structure Analysis

The molecular structure of fluorinated tetrahydroisoquinolines has been elucidated using X-ray diffraction techniques. For example, the crystal structure of 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one was determined, revealing a monoclinic space group and a boat conformation for the central 1,4-dihydropyridine ring . The influence of organic fluorine on crystal packing was also studied, showing that fluorine substitution can lead to different packing features and molecular motifs via C–F...F, C–H...F, and C–H...O interactions . Weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives were studied, highlighting the role of C–H...F and C–H...O interactions in determining molecular conformations .

Chemical Reactions Analysis

The chemical reactivity of fluorinated tetrahydroisoquinolines includes various transformations. Fluorine–amine exchange reactions were used to afford 8-amino-3,4-dihydroisoquinolines, which are suitable starting compounds for further synthesis . The synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines involved nucleophilic addition of Grignard reagents to aldimines and an acid-mediated intramolecular cyclisation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated tetrahydroisoquinolines are influenced by the presence of fluorine atoms. The introduction of fluorine into the molecular structure can significantly affect the compound's reactivity, polarity, and potential for forming hydrogen bonds, as evidenced by the various intermolecular interactions observed in crystal structures . The studies also suggest that these properties can be fine-tuned by varying the position and number of fluorine atoms within the molecule, which can be critical for the development of pharmaceuticals and other applications.

科学的研究の応用

医薬品中間体

7-フルオロ-1,2,3,4-テトラヒドロイソキノリン: は、主に様々な医薬品化合物の合成における中間体として用いられます。 そのフッ素化構造は、治療用途のために設計された複雑な分子の構築において貴重な前駆体となります .

感染性病原体に対する生物活性

この化合物とその類似体は、様々な感染性病原体に対して多様な生物活性を示しています。 フッ素原子の存在は、生物活性に大きな影響を与える可能性があり、抗感染薬開発における注目すべき化合物となっています .

神経変性疾患の治療

研究によると、7-フルオロ-1,2,3,4-テトラヒドロイソキノリン誘導体は、神経変性疾患の治療に潜在的な用途を持つ可能性があります。 テトラヒドロイソキノリン骨格の修飾により、神経保護作用を持つ化合物につながる可能性があります .

構造活性相関(SAR)研究

この化合物は、SAR研究における重要な分子として役立ち、化合物の化学構造とその生物活性との関係を理解するのに役立ちます。 これは、より強力で選択的な薬剤を設計するために不可欠です .

コア骨格構築のための合成戦略

7-フルオロ-1,2,3,4-テトラヒドロイソキノリン: は、合成化学においても重要であり、より複雑な分子のコア骨格を構築するための新しい戦略を開発するために使用されます .

不均一系触媒

触媒の分野では、この化合物は、アルキンを用いたテトラヒドロイソキノリンのC(1)-官能基化における有用性について検討されてきました。 このタイプの官能基化は、様々な分野で潜在的な用途を持つ新しい化学物質を作成するために重要です .

作用機序

1,2,3,4-tetrahydroisoquinolines (THIQ), including 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of action of these compounds is currently under investigation .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

将来の方向性

The future directions of research on 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and similar compounds are likely to focus on their biological potential, structural–activity relationship (SAR), and mechanism of action . The development of novel THIQ analogs with potent biological activity is also a promising area of research .

特性

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNORDFUGQNAJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

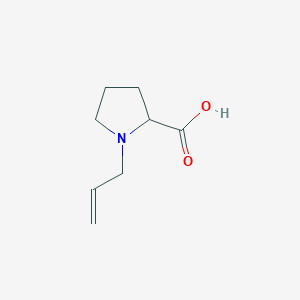

C1CNCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585679 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406923-91-9 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)